
Idebenone Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, also known as idebenone, is a synthetic analog of coenzyme Q10. It was developed in the early 1980s and is known for its antioxidant properties. Idebenone is primarily used in the treatment of neurodegenerative diseases and conditions associated with mitochondrial dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the alkylation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 10-bromodecanol under basic conditions. This reaction typically uses a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of idebenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. .
Industry: Employed in the formulation of skincare products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in restoring ATP production and reducing oxidative stress by minimizing the formation of reactive oxygen species (ROS). The compound also inhibits lipid peroxidation, protecting cellular membranes from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is often compared with other quinone derivatives such as:
Ubiquinone (Coenzyme Q10): Both are involved in the electron transport chain, but idebenone has a shorter side chain, making it more soluble and easier to administer.
Plastoquinone: Similar in structure but primarily found in plants and involved in photosynthesis.
Menadione (Vitamin K3): Another quinone derivative with different biological roles, primarily in blood clotting
The uniqueness of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione lies in its dual role as an antioxidant and an electron carrier, making it particularly effective in treating conditions associated with mitochondrial dysfunction .
Eigenschaften
Molekularformel |
C18H28O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |
InChI-Schlüssel |
HGFHDDZTYRESGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
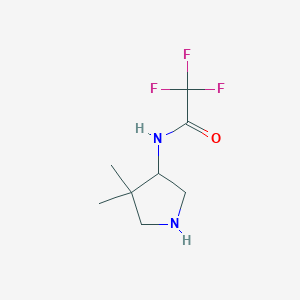
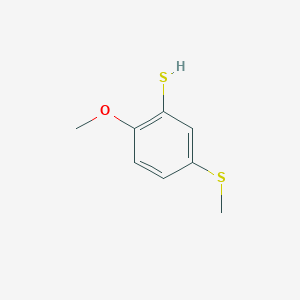
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
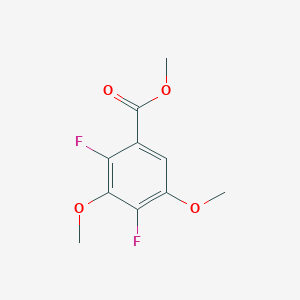

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
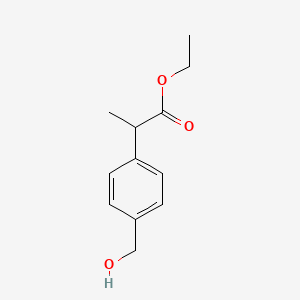
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
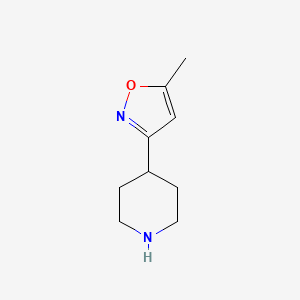
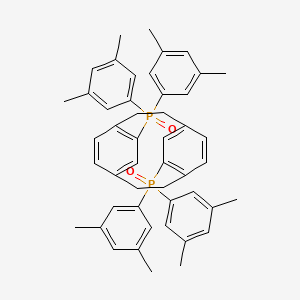
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
